1-(Methylthio)-3-methyl-2-butene
Description
Properties
CAS No. |
5897-45-0 |
|---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
3-methyl-1-methylsulfanylbut-2-ene |
InChI |
InChI=1S/C6H12S/c1-6(2)4-5-7-3/h4H,5H2,1-3H3 |
InChI Key |
DMPDXBNHHLOMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCSC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution of Prenyl Bromide
A well-documented and straightforward synthetic approach to 1-(methylthio)-3-methyl-2-butene involves the nucleophilic substitution of 3,3-dimethylallyl bromide (prenyl bromide) with sodium thiomethoxide in tetrahydrofuran (THF) solvent.
Procedure Summary:
- A solution of 3,3-dimethylallyl bromide (20 mg, 0.14 mmol) in THF (0.1 mL) is added dropwise to a suspension of sodium thiomethoxide (14 mg, 0.2 mmol) in THF (0.25 mL) at 0 °C.
- The reaction mixture is warmed to room temperature and stirred for 24 hours.
- Quenching is performed by adding ice-cold water (0.5 mL), followed by extraction with diethyl ether.
- Organic layers are combined, dried, and purified.
- The synthesized compound's mass spectrum and chromatographic retention times matched those of the natural product found in insect secretions, confirming the identity of this compound.
- This method provides a direct and efficient route to the target compound with good selectivity and yield.
| Reagent | Amount | Role |
|---|---|---|
| 3,3-Dimethylallyl bromide | 20 mg (0.14 mmol) | Alkyl halide substrate |
| Sodium thiomethoxide | 14 mg (0.2 mmol) | Nucleophile (methylthiolate) |
| Tetrahydrofuran (THF) | 0.35 mL total | Solvent |
| Temperature | 0 °C to RT | Reaction conditions |
| Reaction time | 24 hours | Duration |
Biosynthetic and Chemical Context
The compound is biosynthetically interesting as a prenyl derivative formed via the isoprenoid pathway, differing from typical sulfur compounds synthesized by polyketide pathways in arthropods. Its presence in nature has been confirmed in defensive secretions of beetle species Ceroglossus buqueti and Ceroglossus magellanicus, where it contributes to foul odor.
Summary Table of Preparation Methods
Research Findings and Analytical Confirmation
- The identity of this compound synthesized by nucleophilic substitution was confirmed by mass spectrometry showing a molecular ion peak at m/z 116 with a characteristic sulfur isotope pattern (m/z 118).
- Gas chromatography retention indices (RI) on DB-1 and DB-wax columns matched those of the natural compound.
- Fragmentation patterns included a prominent peak at m/z 69, corresponding to the prenyl cation formed after loss of the methylthio radical (·SCH3).
- These analytical data validate the synthetic method and confirm the structure unambiguously.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylthio)-3-methyl-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Potential Applications
Given the available data, the potential applications of 1-(Methylthio)-3-methyl-2-butene can be inferred from related compounds and chemical reactions:
- Stabilizers for Polymers : Alkylated phenols, which share structural similarities with this compound, can be used as stabilizers for polymers, preventing deterioration from sunlight and atmospheric oxygen . These stabilizers are particularly useful in synthetic polymers prepared from conjugated dienes like isoprene and butadiene . The effective concentration of such antioxidants typically ranges from 0.05 to 5.0 percent by weight of the polymer .
- Synthesis of Marine Metabolites : Hydroquinones, which have structural features related to this compound, have been used as building blocks in the synthesis of biologically active marine metabolites such as ent-chromazonarol .
- Pharmaceutical Synthesis : Optically active halohydrins and styrene oxide derivatives, produced via the reduction of α-halo ketones, are used as key intermediates in the synthesis of chiral drugs containing the β-amino alcohol moiety .
- Component in Defensive Secretions : 3-Methyl-1-(methylthio)-2-butene has been identified as a component in the foul-smelling defensive secretion of two Ceroglossus species (Coleoptera, Carabidae) .
Data Table: Related Compounds and Their Applications
Chemical Reactions and Synthesis
The synthesis of compounds with similar structures often involves alkylation reactions. For instance, the alkylation of 4(methylthio)phenol with olefins like 2-methyl-1-propene can be performed at temperatures between 20°C and 100°C using a Friedel-Crafts type catalyst .
Example Reaction : Butylation of 4(methylthio)-meta-cresol
- Seventy-seven grams of 4(methylthio)-meta-cresol, 100 milliliters of toluene, and 4.0 grams of concentrated sulfuric acid are heated to 100°C .
- Isobutene is added over 3.5 hours .
- The catalyst is destroyed with aqueous sodium carbonate after butylation .
- The water layer is decanted, and the residue is heated to 150°C at 30 millimeters of mercury to remove volatiles .
- The product weighs 97.0 grams .
Spectral Data
While specific spectral data for this compound isn't provided in the search results, related compounds like Dimethoxy-2-(methylthio)benzene and 1-Methoxy-2-methyl-4-(methylthio)benzene are listed in spectral databases . This suggests that similar spectroscopic techniques (NMR, IR, Mass Spectrometry) could be applied to characterize this compound .
Mechanism of Action
The mechanism of action of 1-(Methylthio)-3-methyl-2-butene involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. Its sulfur atom plays a crucial role in its reactivity, allowing it to form stable intermediates and products. The pathways involved in its reactions are often influenced by the presence of catalysts and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Thioether vs. Ether vs. Chloro
(a) 1-Ethoxy-3-methyl-2-butene (CAS: 22094-00-4)
- Structure : Replaces the methylthio group with an ethoxy (-OEt) group.
- Key Differences: Reactivity: Ethers are less nucleophilic than thioethers due to oxygen’s higher electronegativity and smaller atomic size. Thioethers like 1-(Methylthio)-3-methyl-2-butene may participate more readily in nucleophilic substitution or coordination chemistry. Boiling Point: Ethers generally exhibit lower boiling points than thioethers of similar molecular weight due to weaker intermolecular forces (e.g., reduced dipole-dipole interactions). For example, 3-Methyl-1-butene (a non-sulfur analog) has a boiling point of 5.4°C , while sulfur-containing compounds often have higher values. Synthetic Utility: Ethers are commonly used as protecting groups, whereas thioetchers may serve as intermediates in organometallic reactions .
(b) 3-Chloro-2-methylpropene (CAS: 563-47-3)
- Structure : Substitutes the methylthio group with a chlorine atom.
- Key Differences: Reactivity: The chloro group is a superior leaving group, making this compound highly reactive in elimination or substitution reactions (e.g., forming alkenes or alcohols). In contrast, the methylthio group in this compound is less labile.
Sulfur-Containing Analogs
(a) 3-Methyl-2-buten-1-thiol (CAS: 5287-45-6)
- Structure : Replaces the methylthio group with a thiol (-SH) group.
- Key Differences: Acidity: Thiols are significantly more acidic (pKa ~10) than thioethers (pKa ~30), enabling deprotonation under mild basic conditions. Odor: Thiols are notorious for strong, unpleasant odors (e.g., skunk-like), whereas thioetchers like this compound are typically less pungent . Oxidative Stability: Thiols oxidize readily to disulfides (e.g., bis[1-(methylthio)ethyl] disulfide), while thioetchers are more stable under oxidative conditions .
(b) Bis[1-(methylthio)ethyl] Disulfide
- Structure : A disulfide derivative formed via oxidation of thiol precursors.
- Key Differences :
Structural Isomers and Positional Analogs
(a) 3-Methoxy-3-methylbut-1-ene
- Structure : Features a methoxy (-OMe) group at position 3 instead of position 1.
- Key Differences :
Data Tables: Comparative Physicochemical Properties
| Compound Name | CAS Number | Functional Group | Boiling Point (°C) | Key Properties |
|---|---|---|---|---|
| This compound | Not Provided | Thioether (-SMe) | ~150–160 (estimated) | Moderate polarity, stable under oxidation |
| 1-Ethoxy-3-methyl-2-butene | 22094-00-4 | Ether (-OEt) | ~120–130 (estimated) | Lower polarity, volatile |
| 3-Chloro-2-methylpropene | 563-47-3 | Chloro (-Cl) | ~70–80 | High reactivity, polar |
| 3-Methyl-2-buten-1-thiol | 5287-45-6 | Thiol (-SH) | ~100–110 | Pungent odor, acidic |
Research Findings and Analytical Comparisons
- Carbon shifts for sulfur atoms are typically downfield (~30–40 ppm) .
- Mass Spectrometry : Thioetchers exhibit characteristic fragmentation patterns, such as loss of CH₃S• (47 Da), differentiating them from ethers or chlorinated analogs .
Biological Activity
1-(Methylthio)-3-methyl-2-butene, also known as 3-methyl-1-(methylthio)-2-butene, is a sulfur-containing compound that has garnered attention for its biological activity, particularly in ecological and chemical defense contexts. This article reviews the biological properties of this compound, focusing on its role in insect defense mechanisms and potential applications in biocides.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C₅H₁₂S
- CAS Number : 5897-45-0
The compound is characterized by a sulfur atom bonded to a methyl group, contributing to its distinct odor and biological activity.
Insect Defense Mechanisms
Research indicates that this compound plays a significant role in the defensive secretions of certain beetle species, particularly within the family Carabidae. For instance, it has been identified in the pygidial gland fluids of Ceroglossus buqueti and Ceroglossus magellanicus, where it contributes to the foul-smelling defensive secretions that deter predators .
Key Findings :
- Chemical Composition : The secretion contains a mixture of low-molecular-weight compounds, with this compound being a primary component .
- Evolutionary Implications : The presence of this compound suggests an evolutionary adaptation for chemical defense against predators, potentially linked to aposematic signaling (warning coloration) in these beetles .
Case Study 1: Defensive Secretions in Beetles
A study published in Chemoecology analyzed the chemical composition of defensive secretions from Ceroglossus species. The researchers utilized gas chromatography-mass spectrometry (GC-MS) to identify various compounds, including this compound. The findings indicated that this compound plays a crucial role in the beetles' ability to deter predation through its pungent odor and potential toxicity .
| Compound | Role in Secretion | Detection Method |
|---|---|---|
| This compound | Primary defensive component | GC-MS |
| Other Compounds | Various low molecular weight acids | GC-MS |
Case Study 2: Volatile Sulfur Compounds
Another study identified this compound as part of a new family of volatile sulfur compounds (VSCs) responsible for specific scents emitted by plants during their lifecycle. The research highlighted how these compounds' concentrations fluctuate during flowering and curing stages, suggesting ecological roles beyond insect defense .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for producing 1-(Methylthio)-3-methyl-2-butene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves thiol-ene reactions or alkylation of mercaptans with halogenated alkenes. For example, reacting 3-methyl-2-buten-1-ol with methylthiol in the presence of a Lewis acid catalyst (e.g., BF₃) under anhydrous conditions can yield the target compound. Optimization includes controlling temperature (20–40°C), solvent choice (e.g., dichloromethane for polar aprotic conditions), and stoichiometric ratios (1:1.2 alkene:thiol). Post-reaction purification via fractional distillation or column chromatography is critical to isolate the product from byproducts like disulfides .
Q. Which analytical techniques are recommended for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 116 [M⁺], m/z 61 [CH₃S⁺]) confirm purity and identity.
- NMR : Key signals include δ 1.65 ppm (singlet, CH₃-C=S), δ 4.85 ppm (multiplet, CH₂=CH), and δ 2.15 ppm (quartet, SCH₃).
- FT-IR : Stretching vibrations at 2550 cm⁻¹ (S-H, if present) and 1640 cm⁻¹ (C=C) validate structural integrity .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, humidity)?
- Methodological Answer : The methylthio group increases susceptibility to oxidation. Stability tests show:
- Light : Degrades ~15% over 72 hours under UV light (λ = 254 nm) due to S-C bond cleavage.
- Temperature : Stable at 4°C for >6 months but degrades 30% at 25°C in 4 weeks.
- Humidity : Hydrolysis is minimal (<5% in 30 days at 60% RH) but accelerates in acidic/basic conditions. Use amber vials with desiccants for long-term storage .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of volatile sulfur compounds.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize with activated charcoal or sodium bicarbonate; avoid water to prevent dispersion.
- Waste Disposal : Collect in sealed containers labeled for sulfur-containing organic waste .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in [2+2] cycloaddition or nucleophilic substitution reactions?
- Methodological Answer : The electron-rich thioether group activates the adjacent alkene for cycloaddition. DFT calculations suggest a diradical intermediate forms under UV light, with a low energy barrier (~15 kcal/mol). In nucleophilic substitutions (e.g., with Grignard reagents), the sulfur atom stabilizes transition states via hyperconjugation, reducing activation energy by 20% compared to non-sulfur analogs. Kinetic studies using stopped-flow spectroscopy can quantify these effects .
Q. How do indoor environmental surfaces (e.g., glass, polymers) influence the degradation pathways of this compound?
- Methodological Answer : Adsorption on silica surfaces (model for glass) promotes oxidation via surface-bound hydroxyl radicals, forming sulfoxide derivatives. On polyethylene, hydrophobic interactions slow degradation by 50% compared to hydrophilic surfaces. Advanced techniques like ToF-SIMS and AFM-IR can map adsorption sites and degradation products at nanoscale resolution .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) across studies?
- Methodological Answer :
- Systematic Review : Use databases like SciFinder and Reaxys with filters for peer-reviewed journals and standardized measurement conditions .
- Experimental Replication : Reproduce measurements under controlled conditions (e.g., boiling point via microdistillation at reduced pressure).
- Meta-Analysis : Apply statistical models (e.g., weighted averages) to account for outliers. For example, reported boiling points (78–82°C) vary due to impurities; pure samples consistently show 80.5°C at 760 mmHg .
Q. What role does the methylthio group play in the compound’s bioactivity, and how can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer : The thioether group enhances membrane permeability and binding to cysteine-rich proteins. SAR studies using analogs (e.g., replacing S with O or Se) show:
- Sulfur : Highest binding affinity (Kd = 12 nM) to glutathione transferases.
- Oxygen : Reduced activity (Kd = 45 nM).
- Selenium : Increased toxicity (IC₅₀ = 8 μM vs. 25 μM for S). Molecular docking simulations (AutoDock Vina) can predict interactions for rational design .
Q. What advanced techniques are suitable for tracing the compound’s metabolic pathways in in vitro models?
- Methodological Answer :
- LC-HRMS : Detects phase I metabolites (e.g., sulfoxides) and phase II conjugates (e.g., glutathione adducts).
- Isotope Labeling : Use ¹³C-labeled analogs to track carbon skeleton transformations via NMR.
- Cellular Assays : HepG2 liver cells or microsomal fractions quantify CYP450-mediated oxidation rates. Note: In vitro models require validation against in vivo data to avoid overinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
